(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]thiazole core, which is a bicyclic structure containing both benzene and thiazole rings The compound is characterized by the presence of various functional groups, including an allyl group, a methoxybenzoyl group, and a carboxylate ester group
Properties
IUPAC Name |
methyl 2-(4-methoxybenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-4-11-22-16-10-7-14(19(24)26-3)12-17(16)27-20(22)21-18(23)13-5-8-15(25-2)9-6-13/h4-10,12H,1,11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBCGAGBRVEIOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of a suitable precursor, such as 2-aminothiophenol, with a carboxylic acid derivative.
Introduction of the allyl group: The allyl group can be introduced through an allylation reaction, typically using an allyl halide and a base.
Formation of the imino group: The imino group can be introduced by reacting the intermediate with 4-methoxybenzoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyl and methoxybenzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is C20H18N2O3S, with a molecular weight of 366.4 g/mol. The compound features a thiazole ring, which is known for its biological activity, making it a valuable scaffold in drug design .
Pharmacological Applications
-
Antimicrobial Activity
- Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have indicated that similar compounds exhibit effectiveness against a range of pathogens, including bacteria and fungi. For instance, research has shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as various fungal strains .
-
Antitumor Activity
- Compounds with thiazole structures have been investigated for their anticancer potential. They are believed to induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction. This compound may similarly exhibit cytotoxic effects against various cancer cell lines .
-
Anti-inflammatory Properties
- Some thiazole derivatives are reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the allyl and methoxybenzoyl groups via nucleophilic substitution or coupling reactions.
Table: Synthetic Route Overview
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | Thiosemicarbazide with appropriate aldehyde |
| 2 | Nucleophilic substitution | Allyl bromide or iodide in the presence of a base |
| 3 | Coupling | Methoxybenzoyl chloride with amine derivatives |
Case Studies and Research Findings
- Antimicrobial Evaluation
- Cytotoxicity Assays
-
Mechanistic Studies
- Investigations into the mechanism of action revealed that thiazole derivatives could induce apoptosis through mitochondrial pathways, highlighting their role in cancer therapy and warranting further exploration into their molecular targets.
Mechanism of Action
The mechanism of action of (Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the imino and allyl groups suggests potential interactions with active sites of enzymes or binding pockets of receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate: shares structural similarities with other benzo[d]thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the allyl group, methoxybenzoyl group, and carboxylate ester group in a single molecule provides a versatile platform for further chemical modifications and applications.
Biological Activity
(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound can be represented by the following structural formula:
Antiproliferative Effects
Research has shown that thiazole derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. In a study involving prostate cancer cells, compounds similar to this thiazole demonstrated an average IC50 value ranging from 0.7 to 1.0 µM, indicating potent growth inhibition .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | Various |
| SMART Compounds | 0.7 - 1.0 | Prostate Cancer |
The mechanism through which thiazole derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization. This disruption affects the cytoskeleton dynamics crucial for cell division and migration. Furthermore, studies have indicated that these compounds may also interact with proteins like fascin, which is associated with tumor progression and metastasis .
Case Studies
- Antimigration Activity : A Transwell migration assay was conducted on MDA-MB-231 breast cancer cells treated with thiazole derivatives. The results demonstrated that these compounds significantly inhibited cell migration, suggesting their potential as therapeutic agents in preventing metastasis .
- Cytotoxicity Assessment : The cytotoxic effects of various thiazole derivatives were evaluated over a five-day treatment period. Compounds showed varying survival ratios in treated cells, indicating a strong correlation between structural modifications and biological activity .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is highly dependent on their structural features. For instance:
Q & A
Basic: What are the established synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves sequential functionalization of the benzothiazole core. A common approach includes:
Thiazole Ring Formation : Cyclization of a substituted thiourea precursor with α-haloketones under basic conditions.
Imino Group Introduction : Condensation of the benzothiazole amine with 4-methoxybenzoyl chloride in anhydrous DMF, using triethylamine as a base to stabilize the imino bond (Z-configuration) .
Esterification : Methyl ester formation via coupling with methyl chloroformate in dichloromethane.
Optimization Strategies :
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation steps.
- Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Temperature : Controlled heating (60–80°C) during cyclization minimizes side products .
Advanced: How can crystallographic tools like SHELX and ORTEP-3 resolve structural ambiguities, particularly the Z-configuration of the imino group?
Answer:
- SHELX Refinement : After X-ray diffraction data collection, SHELXL refines the structure by iteratively adjusting atomic coordinates and thermal parameters. The imino group’s Z-configuration is confirmed via Fourier difference maps and restraint parameters for bond lengths/angles .
- ORTEP-3 Visualization : The graphical interface of ORTEP-3 generates 3D representations, highlighting the spatial arrangement of the imino group relative to the benzothiazole plane. Displacement ellipsoids validate the absence of disorder in the allyl and methoxybenzoyl substituents .
Basic: What spectroscopic techniques confirm the structure and purity, and what key spectral markers should be analyzed?
Answer:
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), imino proton (δ 8.5–9.0 ppm, singlet), allyl group protons (δ 5.1–5.9 ppm, multiplet), and methoxy protons (δ 3.8 ppm, singlet).
- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and thiazole C=N (δ 155–160 ppm) .
- IR : Stretching vibrations for C=O (1720 cm⁻¹), C=N (1620 cm⁻¹), and S-C (680 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak matching the exact mass (±0.001 Da) confirms purity.
Advanced: How do hydrogen bonding patterns influence crystal packing and stability?
Answer:
Graph set analysis (as per Etter’s rules) reveals:
- Primary Motifs : N–H···O hydrogen bonds between the imino group and methoxybenzoyl oxygen create dimeric chains (graph set C(6) ).
- Secondary Interactions : Weak C–H···π interactions between allyl groups and aromatic rings stabilize the lattice.
- Impact on Stability : These motifs reduce lattice energy, enhancing thermal stability (m.p. >200°C) and resistance to solvent inclusion .
Basic: What are common side reactions during synthesis, and how can they be minimized?
Answer:
- Byproducts :
- Hydrolysis of the imino group to amides under acidic conditions.
- Allyl group polymerization at high temperatures.
- Mitigation :
- Use of inert atmosphere (N₂/Ar) during acylation.
- Addition of radical inhibitors (e.g., BHT) in allylation steps.
- Low-temperature quenching (<5°C) post-condensation .
Advanced: How can molecular dynamics simulations validate in silico docking predictions for biological targets?
Answer:
- Docking Validation : After AutoDock/Vina identifies binding poses (e.g., kinase active sites), MD simulations (GROMACS/AMBER) assess stability over 100 ns trajectories.
- Key Metrics : Root-mean-square deviation (RMSD <2 Å) and ligand-protein hydrogen bond occupancy (>70%) confirm plausible interactions.
- Pharmacophore Refinement : Simulations guide substitutions (e.g., methoxy → trifluoromethyl) to enhance binding affinity .
Basic: What chromatographic methods are recommended for purity assessment?
Answer:
- HPLC : Reverse-phase C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm. Retention time consistency (±0.1 min) indicates purity.
- TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (3:7). Visualization under UV (Rf ≈0.5) .
Advanced: How does the allyl group impact reactivity in further functionalization?
Answer:
- Reactivity : The allyl group undergoes Heck coupling, epoxidation, or thiol-ene “click” reactions but may polymerize under radical conditions.
- Strategies :
- Use Pd⁰ catalysts for regioselective Heck coupling without polymerization.
- Protect the allyl group with trimethylsilyl chloride prior to electrophilic substitutions .
Basic: What bioactivities of analogous benzothiazoles inform assay design for this compound?
Answer:
- Anticancer : Analogues inhibit tubulin polymerization (IC₅₀: 0.5–5 µM) via colchicine-site binding.
- Antimicrobial : Thiazole derivatives disrupt bacterial cell membranes (MIC: 2–8 µg/mL).
- Assay Design : Use MTT assays (cancer cell lines) and broth microdilution (Gram-positive bacteria) with positive controls (e.g., paclitaxel, ciprofloxacin) .
Advanced: How can Hansen solubility parameters resolve contradictions in solubility studies?
Answer:
- Hansen Parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) via group contribution methods.
- Contradiction Resolution : If solubility in DMSO (δH=10.2) conflicts with ethanol (δH=19.4), refine co-solvent systems (e.g., DMSO:EtOH 7:3) to match the compound’s δH (~14) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
